Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography) .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of large-scale chromatography systems facilitates the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
Reagents: Proteases such as chymotrypsin, elastase, and cathepsin G.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate upon cleavage by the protease .
Scientific Research Applications
Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA involves its hydrolysis by specific proteases. The protease recognizes and binds to the peptide substrate, catalyzing the cleavage of the peptide bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically due to its characteristic absorbance at 400-410 nm . The molecular targets of this compound are the active sites of proteases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar enzymatic assays.
N-Succinyl-Ala-Ala-Ala-pNA: A substrate used to study different proteases.
N-Succinyl-L-phenylalanine-p-nitroanilide: Used in the study of chymotrypsin and other proteases.
Uniqueness
Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate measurement of protease activity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C34H38N6O9 |
---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
4-[[1-[[1-[[1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43) |
InChI Key |
ICTPBQOIKFIIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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